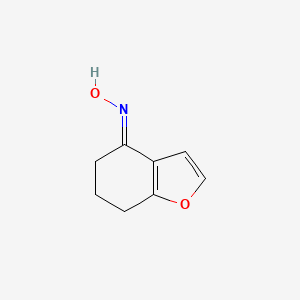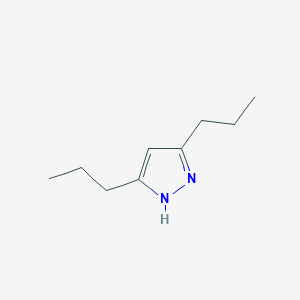
3,5-Dipropyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dipropyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms and propyl groups attached to the 3rd and 5th positions of the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dipropyl-1H-pyrazole typically involves the cyclocondensation of hydrazine with 1,3-diketones or their equivalents. One common method includes the reaction of 1,3-dipropyl-1,3-diketone with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to yield the desired pyrazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dipropyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Applications De Recherche Scientifique
3,5-Dipropyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3,5-Dipropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved may include inhibition of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1H-pyrazole: Similar structure but with methyl groups instead of propyl groups.
3,5-Diphenyl-1H-pyrazole: Contains phenyl groups at the 3rd and 5th positions.
3,5-Dichloro-1H-pyrazole: Substituted with chlorine atoms at the 3rd and 5th positions.
Uniqueness: 3,5-Dipropyl-1H-pyrazole is unique due to its specific propyl substituents, which can influence its chemical reactivity and biological activity. The presence of propyl groups can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its methyl or phenyl analogs .
Propriétés
Formule moléculaire |
C9H16N2 |
|---|---|
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
3,5-dipropyl-1H-pyrazole |
InChI |
InChI=1S/C9H16N2/c1-3-5-8-7-9(6-4-2)11-10-8/h7H,3-6H2,1-2H3,(H,10,11) |
Clé InChI |
UMJCJYSQRWOJGH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=NN1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


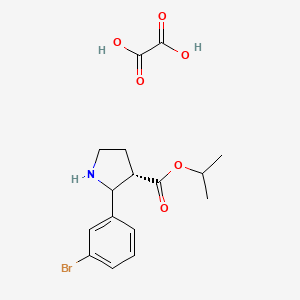
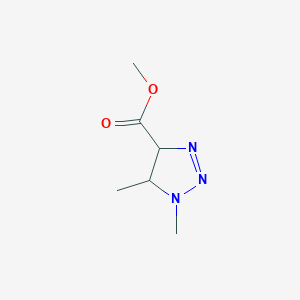
![3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-](/img/structure/B12864135.png)

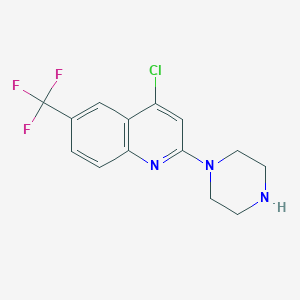
![2-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B12864153.png)
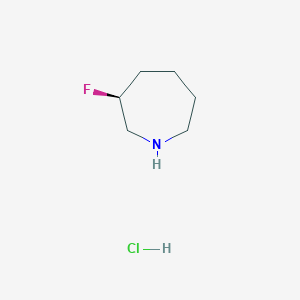


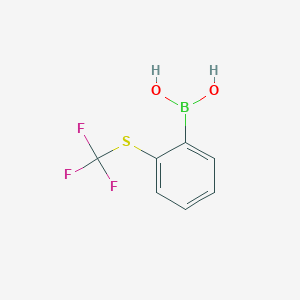
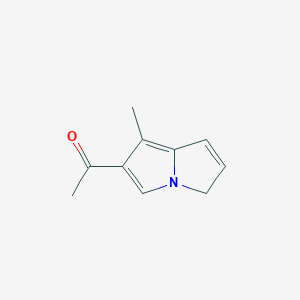
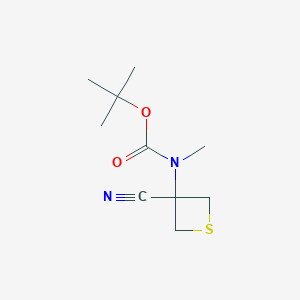
![Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B12864194.png)
